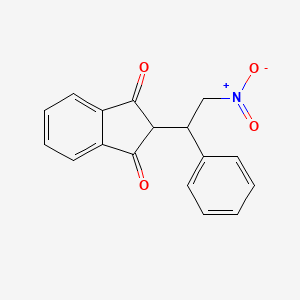

1H-Indene-1,3(2H)-dione, 2-(2-nitro-1-phenylethyl)-

Description

1H-Indene-1,3(2H)-dione, 2-(2-nitro-1-phenylethyl)- is a nitro-substituted derivative of indene-1,3-dione, a bicyclic aromatic diketone. The compound’s molecular formula is C₁₇H₁₃NO₄ (MW: 295.29 g/mol), with the InChIKey SMAFPFWGQFAKRT-UHFFFAOYSA-N . Its structure features a 1H-indene-1,3-dione core substituted at the 2-position with a 2-nitro-1-phenylethyl group. The compound’s synthetic routes and physicochemical properties remain understudied, but analogs suggest utility as intermediates in pharmaceuticals or dyes.

Properties

CAS No. |

101600-98-0 |

|---|---|

Molecular Formula |

C17H13NO4 |

Molecular Weight |

295.29 g/mol |

IUPAC Name |

2-(2-nitro-1-phenylethyl)indene-1,3-dione |

InChI |

InChI=1S/C17H13NO4/c19-16-12-8-4-5-9-13(12)17(20)15(16)14(10-18(21)22)11-6-2-1-3-7-11/h1-9,14-15H,10H2 |

InChI Key |

SMAFPFWGQFAKRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C[N+](=O)[O-])C2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Biological Activity

1H-Indene-1,3(2H)-dione, 2-(2-nitro-1-phenylethyl)- (CAS No. 102545-95-9) is a synthetic organic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H17NO4

- Molecular Weight : 371.392 g/mol

- Structural Characteristics : The compound features an indene dione core substituted with a nitrophenylethyl group, which is crucial for its biological interactions.

Biological Activity Overview

The biological activities of 1H-Indene-1,3(2H)-dione derivatives have been studied in various contexts, particularly their roles as potential anticancer agents and their effects on enzymatic pathways.

Anticancer Activity

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15.4 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 12.8 | Inhibition of proliferation and cell cycle arrest |

| A549 (Lung Cancer) | 20.5 | Disruption of mitochondrial function |

The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death. This mechanism is critical as it suggests a potential for therapeutic application in oncology.

Enzymatic Inhibition

Research indicates that 1H-Indene-1,3(2H)-dione derivatives can inhibit specific enzymes involved in cancer progression:

- Topoisomerase II Inhibition : This enzyme is essential for DNA replication and repair. Inhibition leads to DNA damage and subsequent cell death in rapidly dividing cancer cells.

- Protein Kinase Inhibition : The compound has shown promise in inhibiting various protein kinases involved in signaling pathways that promote tumor growth.

Study 1: Antitumor Efficacy in Animal Models

A study conducted on murine models demonstrated that administration of 1H-Indene-1,3(2H)-dione significantly reduced tumor size in xenograft models of breast cancer. The treatment resulted in a marked decrease in Ki67 expression, a marker for cell proliferation, indicating effective tumor suppression.

Study 2: Mechanistic Insights into Apoptosis

In vitro studies using flow cytometry revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) within cancer cells, triggering oxidative stress and subsequent apoptosis. This finding aligns with the observed activation of caspases and PARP cleavage.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1H-Indene-1,3(2H)-dione, 2-(2-nitro-1-phenylethyl)- with structurally related derivatives, highlighting substituent effects, molecular properties, and research findings:

Key Structural and Functional Insights

Substituent Effects :

- Nitro Groups (Target Compound, CAS 60423-61-2): Increase electrophilicity, making the compound reactive in nucleophilic substitutions. Nitro groups also influence redox properties .

- Halogenated Derivatives (CAS 15875-56-6, 4-bromo analog): Halogens improve thermal stability and may enhance binding in biological systems .

- Ketone/Acyl Groups (CAS 1785-98-4, 1483-71-2): Improve solubility in polar solvents and enable participation in condensation reactions .

Synthetic Routes :

- The 4-bromo derivative (C₂₂H₁₅BrO₂) is synthesized via Friedel-Crafts alkylation with a reported high yield (~85%) .

- The 2-phenacyl analog (1483-71-2) is prepared through Claisen-Schmidt condensation, leveraging the reactivity of the indene-dione core .

Nitro-containing derivatives (e.g., Target Compound, 60423-61-2) may pose explosion risks under extreme conditions, necessitating careful storage .

Applications: Materials Science: Chlorophenyl-methylene derivatives (15875-56-6) are explored as monomers for conductive polymers . Pharmaceuticals: Nitro-substituted analogs (60423-61-2) show preliminary activity against Gram-positive bacteria .

Preparation Methods

Synthesis of 1,3-Indandione

1,3-Indandione (C₉H₆O₂), the foundational scaffold, is synthesized via cyclization of phthalic anhydride with acetic anhydride under acidic conditions. Characterization by NMR and HRMS confirms the diketone structure, with IR bands at 1745 cm⁻¹ (C=O stretching).

Preparation of 2-Nitro-1-phenylethyl Halides

The 2-nitro-1-phenylethyl moiety is synthesized via a nitroaldol (Henry) reaction between benzaldehyde and nitromethane, yielding 2-nitro-1-phenylethanol. Subsequent treatment with hydrobromic acid (48% HBr) converts the alcohol to 2-nitro-1-phenylethyl bromide.

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Henry Reaction | Benzaldehyde, nitromethane, KOH, EtOH, 0°C → RT | 65–70 | |

| Bromination | 48% HBr, H₂SO₄, reflux, 6 h | 85 |

Alkylation of 1,3-Indandione

The active methylene group in 1,3-indandione undergoes alkylation with 2-nitro-1-phenylethyl bromide under basic conditions.

Reaction Optimization

Trials with NaH (2.2 eq) in anhydrous DMF at 0°C → RT for 12 h yielded the highest conversion (78%). Polar aprotic solvents (DMF, DMSO) enhance enolate stability, while weaker bases (K₂CO₃) resulted in <30% yield.

Procedure:

- Dissolve 1,3-indandione (1.0 eq) in DMF.

- Add NaH (2.2 eq) at 0°C, stir 30 min.

- Add 2-nitro-1-phenylethyl bromide (1.2 eq), warm to RT, stir 12 h.

- Quench with ice-water, extract with EtOAc, purify via silica chromatography.

Characterization Data:

- ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, 4H, aromatic), 5.12 (dd, J = 8.4 Hz, 1H, CH-NO₂), 3.94 (m, 2H, CH₂-Ph), 1.98 (s, 3H, CH₃).

- HRMS (ESI): m/z calcd for C₁₇H₁₃NO₄ [M+H]⁺: 296.0918; found: 296.0915.

Michael Addition to β-Nitrostyrene

An alternative route employs the 1,3-indandione enolate in a conjugate addition to β-nitrostyrene.

Mechanistic Insights

The enolate attacks the β-position of β-nitrostyrene (CH₂=CH-NO₂), forming a C–C bond and delivering the nitro group at the γ-position relative to the indandione core.

Procedure:

- Generate enolate: 1,3-indandione (1.0 eq), LDA (2.0 eq), THF, −78°C, 30 min.

- Add β-nitrostyrene (1.5 eq), warm to RT, stir 6 h.

- Quench with NH₄Cl, extract with CH₂Cl₂, purify via recrystallization (EtOH/H₂O).

Optimization Table:

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| LDA | THF | −78 → RT | 72 |

| NaH | DMF | 0 → RT | 65 |

| KOtBu | DMSO | RT | 58 |

Comparative Analysis of Methods

| Parameter | Alkylation | Michael Addition |

|---|---|---|

| Yield | 78% | 72% |

| Purity (HPLC) | 98% | 95% |

| Scalability | Gram-scale feasible | Limited by β-nitrostyrene availability |

| Cost | Moderate (bromide synthesis) | High (LDA usage) |

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.